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Introduction

Lomedeucitinib (BMS-986322) is an investigational, orally administered small molecule that
acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK)
family of enzymes. TYK2 is a key mediator in the signaling pathways of several cytokines
implicated in the pathogenesis of various immune-mediated diseases, including psoriasis. By
selectively targeting TYK2, Lomedeucitinib aims to modulate the inflammatory cascade while
potentially offering a more favorable safety profile compared to less selective JAK inhibitors.
This technical guide provides a comprehensive overview of the available information on the
early-phase clinical trials of Lomedeucitinib, with a focus on its mechanism of action, and
available trial protocols.

Mechanism of Action: TYK2 Inhibition in Psoriasis

Lomedeucitinib exerts its therapeutic effect by inhibiting the TYK2 enzyme, which plays a
crucial role in the signaling of pro-inflammatory cytokines such as Interleukin-23 (IL-23),
Interleukin-12 (IL-12), and Type | Interferons. In psoriasis, the IL-23/Th17 axis is a central
pathogenic pathway. The binding of IL-23 to its receptor on T-cells activates TYK2 and JAK2,
leading to the phosphorylation and activation of STAT3 (Signal Transducer and Activator of
Transcription 3). Activated STAT3 then translocates to the nucleus, promoting the differentiation
of Th17 cells and the production of pro-inflammatory cytokines like IL-17 and IL-22. These
cytokines drive the characteristic inflammation, keratinocyte hyperproliferation, and plaque
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formation seen in psoriasis. By inhibiting TYK2, Lomedeucitinib disrupts this signaling
cascade, thereby reducing the production of downstream inflammatory mediators.

Below is a diagram illustrating the TYK2 signaling pathway in the context of psoriasis.
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Caption: Lomedeucitinib inhibits the TYK2-mediated signaling cascade.

Early-Phase Clinical Trial Results

Despite the completion of several early-phase clinical trials for Lomedeucitinib, detailed
quantitative results from these studies are not publicly available at this time. Bristol Myers
Squibb, the developer of Lomedeucitinib, has reportedly deprioritized the development of this
compound. Consequently, the comprehensive data on pharmacokinetics, pharmacodynamics,
efficacy, and safety required for a detailed quantitative analysis has not been published in peer-

reviewed literature or presented at scientific conferences.

The following sections summarize the available information on the key early-phase trials based

on clinical trial registry data.
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Data Presentation

As of the current date, no specific quantitative data from Phase 1 or Phase 2 clinical trials of
Lomedeucitinib has been publicly released. Therefore, the creation of summary tables for
pharmacokinetic parameters, efficacy endpoints, and adverse events is not possible. It is
known that a Phase 2 study in plaque psoriasis successfully established proof-of-concept,
however the specific data remains undisclosed.

Experimental Protocols

Below are the summarized experimental protocols for the key early-phase clinical trials of
Lomedeucitinib, based on information from publicly accessible clinical trial registries.

Phase 2 Study in Moderate-to-Severe Psoriasis
(NCT05730725)

o Study Title: A Multi-Center, Randomized, Double-Blind, Placebo-Controlled, Parallel Group
Phase 2 Study to Evaluate the Clinical Efficacy and Safety of BMS-986322 in Participants
With Moderate-to-Severe Psoriasis.

e Primary Objective: To evaluate the clinical efficacy and safety of Lomedeucitinib in
participants with moderate-to-severe psoriasis.[1]

o Study Design: This was a randomized, double-blind, placebo-controlled, parallel assignment
study.[1]

¢ Inclusion Criteria:

o Adults aged 18 to 70 years.[1]

[e]

Diagnosis of plaque psoriasis for at least 6 months.[1]

o

Psoriasis Area and Severity Index (PASI) score > 12.[1]

[¢]

static Physician's Global Assessment (SPGA) score = 3.[1]

[e]

Body surface area (BSA) involvement > 10%.[1]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT05730725
https://clinicaltrials.gov/study/NCT05730725
https://clinicaltrials.gov/study/NCT05730725
https://clinicaltrials.gov/study/NCT05730725
https://clinicaltrials.gov/study/NCT05730725
https://clinicaltrials.gov/study/NCT05730725
https://clinicaltrials.gov/study/NCT05730725
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Exclusion Criteria:
o History of or current diagnosis of erythrodermic, pustular, or guttate psoriasis.[1]

o Active, ongoing inflammatory diseases other than psoriasis that might confound the
evaluation of the benefit of the investigational drug.[1]

« Intervention: Participants were randomized to receive either one of several doses of
Lomedeucitinib or a placebo, administered orally.[2]

e Primary Outcome Measures: The primary outcome was the proportion of participants
achieving at least a 75% reduction in PASI score (PASI 75) from baseline at Week 12.[1]

e Secondary Outcome Measures:

[¢]

Proportion of participants achieving an sPGA score of O (clear) or 1 (almost clear).[1]

[e]

Proportion of participants achieving at least a 90% reduction in PASI score (PASI 90).[1]

o

Change from baseline in the severity of psoriasis as measured by PASI score.[1]

[¢]

Incidence of adverse events and serious adverse events.[1]

The workflow for this Phase 2 trial is illustrated in the diagram below.
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Caption: Workflow of the Phase 2 clinical trial for Lomedeucitinib in psoriasis.

Phase 1 Studies in Healthy Participants

Two notable Phase 1 studies were conducted to evaluate the safety, tolerability, and
pharmacokinetics of Lomedeucitinib in healthy volunteers.
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o NCTO05579574: A study to investigate the interaction between Lomedeucitinib and an oral
contraceptive in healthy female participants.[3]

 NCT05615012: A study to assess the effect of Lomedeucitinib on the pharmacokinetics of
rosuvastatin and metformin in healthy participants.[3]

The primary objectives of these studies were to assess safety and tolerability, as well as to
characterize the pharmacokinetic profile of Lomedeucitinib alone and in combination with
other drugs. As with the Phase 2 study, detailed results from these Phase 1 trials are not
publicly available.

Conclusion

Lomedeucitinib is a selective TYK2 inhibitor that showed initial promise in early-phase clinical
development for the treatment of moderate-to-severe psoriasis, with a Phase 2 trial reportedly
establishing proof-of-concept. Its mechanism of action, centered on the inhibition of the IL-
23/Th17 pathway, represents a targeted approach to modulating the underlying inflammatory
processes in psoriasis. However, the public availability of detailed quantitative data from these
early-phase trials is limited due to the deprioritization of the drug's development. While the
experimental protocols provide a framework for understanding how the drug was evaluated, the
absence of concrete data on efficacy, safety, and pharmacokinetics precludes a definitive
assessment of its clinical potential. Further dissemination of the trial results would be
necessary for a complete understanding of the clinical profile of Lomedeucitinib.
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 To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Lomedeucitinib: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381395#early-phase-clinical-trial-results-for-
lomedeucitinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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